molecular formula C15H21CoO6 B082573 Cobalt(II) bis(acetylacetonate) CAS No. 14024-48-7

Cobalt(II) bis(acetylacetonate)

Cat. No. B082573
CAS RN: 14024-48-7
M. Wt: 257.15 g/mol
InChI Key: BKFAZDGHFACXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cobalt(II) bis(acetylacetonate) is typically synthesized through the reaction of cobalt salts with acetylacetone. The synthesis process involves complexation, where the cobalt ion coordinates with the acetylacetonate ligands to form a stable chelate compound. This reaction can vary in conditions, such as solvent, temperature, and cobalt salt used, impacting the purity and yield of the final product (Nakamura et al., 1972).

Molecular Structure Analysis

The molecular structure of Co(acac)2 has been extensively studied. It typically adopts a tetrahedral geometry, where the cobalt ion is at the center, coordinated by two bidentate acetylacetonate ligands. Studies have demonstrated the stability and conformational preferences of Co(acac)2, highlighting the tetrahedral structure as the most energetically favorable conformation (Radoń et al., 2009).

Chemical Reactions and Properties

Co(acac)2 participates in various chemical reactions, primarily as a catalyst or reactant in organic synthesis. It has been utilized in hydrogen atom transfer reactions, indicating its potential in facilitating various organic transformations. The compound's chemical reactivity also extends to reactions with halogens and its role in oxidation processes (Ma & Herzon, 2016).

Physical Properties Analysis

The physical properties of Co(acac)2, such as solubility, melting point, and color, are influenced by its molecular structure. It typically appears as a blue or purple solid, soluble in organic solvents. These properties are critical in its application as a precursor for materials and in catalytic processes.

Chemical Properties Analysis

The chemical properties of Co(acac)2 include its redox behavior, coordination chemistry, and magnetic properties. The cobalt ion's ability to undergo oxidation-reduction reactions makes it a versatile compound in catalysis and materials science. Its magnetic properties are also of interest, with studies focusing on the electronic structure and spin states of the cobalt ion within the acetylacetonate complex (Pietrzyk et al., 2011).

Scientific Research Applications

  • Synthesis of Ketones and Esters : Cobalt bis(acetylacetonate) mediates hydrogen atom transfer to various functionalized alkenes. This process facilitates the synthesis of ketones and esters and is compatible with multiple functional groups. It provides an alternative to other oxidation methods and homologation processes (Xiaoshen Ma & S. Herzon, 2016).

  • Interaction with Bromine : In a reaction with bromine, bis(acetylacetonato)cobalt(II) ultimately produces cobalt(II) bromide and γ-bromoacetylacetone. An intermediary dimeric product with a tetrahedral structure has also been isolated from this reaction (Yukio Nakamura, N. Kanehisa, & S. Kawaguchi, 1972).

  • Fragmentation Induced by Electrons : This compound is used in nanoscale fabrication processes, like focus electron beam-induced deposition. Low-energy electrons can induce fragmentation of the molecule, making it efficient for organometallic complex decomposition in the gas phase (F. Rabilloud, J. Kopyra, & H. Abdoul-Carime, 2021).

  • PMR Studies of Magnetic Anisotropy : PMR spectra of di-adducts of bis(acetylacetonate) complexes of cobalt(II) have been recorded to study magnetic anisotropy. The isotropic shifts in cobalt adducts indicate both contact and dipolar interactions, influenced by the chemical nature of coordinating solvents (G. N. Mar, 1969).

  • Electrochemical Properties : Cobalt(III) derivatives of acacen (H2acacen = bis(acetylacetone) ethylenediimine) and related ligands have been studied for their structural, spectroscopic, and electrochemical properties. This research helps understand the electronic structural model of these complexes (A. Boettcher, T. Takeuchi, et al., 1997).

  • Conformational Stability and Spin States : The electronic structure and conformation of bis(acetylacetonate) cobalt(II), used in radical polymerization of olefins, have been studied using CASSCF/CASPT2 methods. This research helps in understanding the ground state and preferred conformation of the molecule (M. Radoń, M. Srebro, & E. Broclawik, 2009).

  • Aerobic Oxidation of Bis-sulfides : Cobalt(II) acetylacetonate/aldehyde-promoted aerobic oxidation provides a method for functionalizing sulfur atoms in bis-sulfides, leading to the formation of corresponding monosulfoxides (M. M. Dell’Anna, P. Mastrorilli, et al., 2000).

Safety And Hazards

Cobalt(II) bis(acetylacetonate) is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer by inhalation and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Metal acetylacetonates are widely used as building blocks in modern organic synthesis . They are also used as latent accelerators which increase selectivity and formation of catalytic active sites, as curing agents for epoxy resin, as supported reagent systems, as a precursor for the production of metal nanoparticles .

  • "An Overview of Metal Acetylacetonates: Developing Areas …"
  • "Cobalt bis(acetylacetonate)–tert-butyl hydroperoxide–triethylsilane: a …"
  • "(PDF) Spin Ground State and Magnetic Properties of Cobalt(II …"

properties

IUPAC Name

cobalt(2+);pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H7O2.Co/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFAZDGHFACXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893247
Record name Cobalt(II) bis(acetylacetonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt(II) bis(acetylacetonate)

CAS RN

14024-48-7
Record name Cobalt(II) acetylacetonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14024-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobaltous acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(II) bis(acetylacetonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
F Rabilloud, J Kopyra, H Abdoul-Carime - Inorganic Chemistry, 2021 - ACS Publications
Metal acetylacetonate complexes have high potentiality in nanoscale fabrication processes (eg, focus electron beam-induced deposition) thanks to the versatile character and ease of …
Number of citations: 2 pubs.acs.org
GN La Mar - Journal of Magnetic Resonance (1969), 1969 - Elsevier
The PMR spectra for the acetylacetone protons in di-adducts of bis(acetylacetonate) complexes of cobalt(II) and nickel(II) with various coordinating solvents, M(II) (AA) 2 ·2L, have been …
Number of citations: 15 www.sciencedirect.com
M Radon, M Srebro, E Broclawik - Journal of Chemical Theory and …, 2009 - ACS Publications
Electronic structure and conformation of bis(acetylacetonate) cobalt(II), Co(acac) 2 , a prototypical mediator in controlled radical polymerization of olefins, is reinvestigated. The ab initio …
Number of citations: 35 pubs.acs.org
KV Bozhenko, AN Utenyshev, AA Starikova… - Chemical Physics …, 2023 - Elsevier
A DFT study of monomeric fragments of 1D-polymer chains consisting of bis-acetylacetonate (acac), bis-trifluoromethylacetylacetonate (tfac) and bis-hexafluoroacetylacetonate (hfac) …
Number of citations: 2 www.sciencedirect.com
AA Komissarov, VV Korochentsev, VI Vovna - Journal of Molecular …, 2016 - Elsevier
The electronic structure of the nickel(II) and cobalt(II) bis-acetylacetonate with the additional 2,2ʹ-dipyridyl ligand is investigated using density functional theory calculations and X-ray …
Number of citations: 5 www.sciencedirect.com
S Ito, T Hirabayashi, R Ishibiki, R Kawamura, T Goto… - Chemistry …, 2020 - journal.csj.jp
Hydrogen boride (HB) sheets have recently been synthesized as new two-dimensional materials composed of boron and hydrogen. This study reports a new role of HB sheets as …
Number of citations: 22 www.journal.csj.jp
A Debuigne, Y Piette, R Poli, C Jérôme… - Journée de l'Ecole …, 2009 - orbi.uliege.be
Cobalt-Mediated Radical Polymerization (CMRP) is a CRP technique based on the reversible deactivation of the growing radical chains with the cobalt (II) bis-acetylacetonate complex 1…
Number of citations: 0 orbi.uliege.be
A Debuigne, Y Piette, R Poli, C Jérôme… - … des Jeunes Chimistes …, 2009 - orbi.uliege.be
Nowadays, polymers are a part of everyday life. Researchers encouraged by growing need in high performance polymers develop new synthesis tools to manage the molecular …
Number of citations: 0 orbi.uliege.be
B Veruovič, J Křepelka - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
The stereoregular polymerization of butadiene takes place in the presence of heterogeneous or homogeneous catalytic systems leading to the formation of pure stereoisomers cis-I, 4 …
Number of citations: 2 cccc.uochb.cas.cz
GL Tembe, SB Kokatnur, ASR Murty - … of the Indian Academy of Sciences …, 1986 - Springer
Several mixed ligand complexes of nickel(II) and cobalt(II) acetylacetonates with N-substituted thioureas such as ortho, meta and para chlorophenyl, parabromophenyl and orthotolyl …
Number of citations: 2 link.springer.com

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